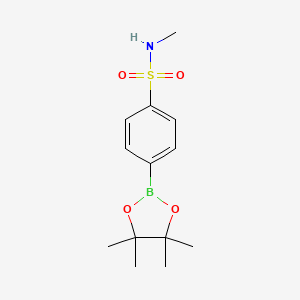

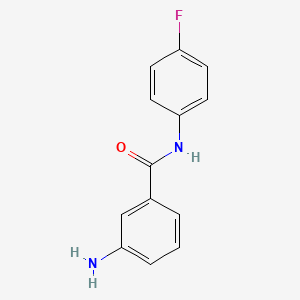

3-氨基-N-(4-氟苯基)苯甲酰胺

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

The compound "3-amino-N-(4-fluorophenyl)benzamide" is a benzamide derivative characterized by the presence of an amino group and a fluorophenyl group attached to the benzamide moiety. While the specific compound is not directly studied in the provided papers, similar compounds with various substitutions on the benzamide structure have been synthesized and analyzed for their structural properties and biological activities. These compounds often exhibit interesting chemical and pharmacological properties, including potential antitumor activities and enzyme inhibition capabilities .

Synthesis Analysis

The synthesis of benzamide derivatives typically involves the condensation of an appropriate aniline with benzoyl chloride or by amination of substituted benzene derivatives followed by cyclization with hydrazine hydrate . For instance, the synthesis of 3-amino-4-morpholino-N-[2-(trifluoromethoxy)phenyl]-1H-indazole-1-carboxamide was achieved by condensation of 1-isocyanato-2-(trifluoromethoxy)benzene with 4-morpholino-1H-indazol-3-amine . Similar synthetic strategies could be applied to synthesize "3-amino-N-(4-fluorophenyl)benzamide" by choosing appropriate starting materials and reaction conditions.

Molecular Structure Analysis

The molecular structure of benzamide derivatives is often determined using X-ray crystallography, which provides detailed information about the crystal system, space group, and unit cell dimensions . For example, the crystal structure of N-{[(4-bromophenyl)amino]carbonothioyl}benzamide was determined to crystallize in the monoclinic space group P21/n . Additionally, theoretical methods such as density functional theory (DFT) calculations are used to predict the molecular geometry, vibrational frequencies, and electronic properties of these compounds .

Chemical Reactions Analysis

Benzamide derivatives can undergo various chemical reactions, including Fries rearrangement, which is a regioselective synthesis method . Theoretical studies involving DFT calculations can help in understanding the reaction mechanisms, such as the prototropy process and the formation of intimate ion pairs as key steps in the rearrangement . These reactions are crucial for modifying the structure of benzamide derivatives to enhance their biological activities or to study their reaction kinetics.

Physical and Chemical Properties Analysis

The physical and chemical properties of benzamide derivatives, including their spectral data, can be correlated with substituent effects using statistical analysis . For instance, the spectral data such as infrared and NMR chemical shifts can be analyzed to understand the influence of different substituents on the benzamide core . Additionally, the presence of specific functional groups can lead to distinct intermolecular interactions, which can result in polymorphism as observed in 3-fluoro-N-(3-fluorophenyl)benzamide .

科学研究应用

环境修复的高级氧化过程

3-氨基-N-(4-氟苯基)苯甲酰胺及其衍生物和相关化合物在环境科学中发挥着重要作用,特别是在高级氧化过程(AOPs)中用于降解污染物。 AOPs对于从水中去除难降解化合物、改善水质和解决水资源短缺挑战至关重要。类似化合物在AOPs中的降解途径、动力学和机制已得到广泛研究,展示了这些过程在环境修复和可持续努力中的潜力。研究强调了理解分子中最活泼位点对于预测副产物及其生物毒性的重要性,有助于开发更高效的AOP系统(Qutob, Hussein, Alamry, & Rafatullah, 2022)。

有机合成和化学制造

在有机化学中,3-氨基-N-(4-氟苯基)苯甲酰胺的多功能性凸显了其在合成复杂分子中的用途。它作为各种化学品制造中的前体或中间体,突显了其在精细有机合成行业中的重要性。这种化学品在制造高能材料、防腐添加剂和其他专用化合物方面的应用展示了其在化学制造和研究中的广泛实用性。为这类化合物开发高效合成方法对于推进化学生产技术并实现创造具有特定性能的新材料至关重要(Nazarov, Miroshnichenko, Ivakh, & Uspensky, 2021)。

作用机制

Target of Action

The primary target of 3-amino-N-(4-fluorophenyl)benzamide is Histone Deacetylase (HDAC) . HDACs are a class of enzymes that remove acetyl groups from an ε-N-acetyl lysine amino acid on a histone, allowing the histones to wrap the DNA more tightly. This enzyme is involved in various biological functions, including transcriptional regulation, cell cycle progression, and developmental events .

Biochemical Pathways

The inhibition of HDACs by 3-amino-N-(4-fluorophenyl)benzamide affects various biochemical pathways. The most significant of these is the alteration of gene expression. By preventing histone deacetylation, it leads to an accumulation of acetylated histones, resulting in a relaxed chromatin structure. This change allows transcription factors and other proteins to access the DNA more easily, leading to increased gene transcription .

Result of Action

The result of 3-amino-N-(4-fluorophenyl)benzamide’s action is a significant inhibitory effect on both solid tumor cells and non-solid tumor cells . It has been shown to exhibit solid tumor cell inhibitory activities with an IC50 value of 1.30 μM against HepG2 cells .

属性

IUPAC Name |

3-amino-N-(4-fluorophenyl)benzamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H11FN2O/c14-10-4-6-12(7-5-10)16-13(17)9-2-1-3-11(15)8-9/h1-8H,15H2,(H,16,17) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UQDXYYVYLAFUPG-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)N)C(=O)NC2=CC=C(C=C2)F |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H11FN2O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90586126 |

Source

|

| Record name | 3-Amino-N-(4-fluorophenyl)benzamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90586126 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

230.24 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-amino-N-(4-fluorophenyl)benzamide | |

CAS RN |

251446-38-5 |

Source

|

| Record name | 3-Amino-N-(4-fluorophenyl)benzamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90586126 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![1-[4-(Piperidin-1-ylcarbonyl)phenyl]methanamine hydrochloride](/img/structure/B1285961.png)

![Imidazo[1,2-a]pyridine-6-carbohydrazide](/img/structure/B1286002.png)